1,1-Difenil-2-tiourea

Descripción general

Descripción

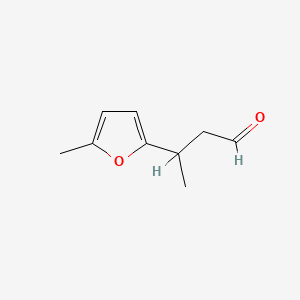

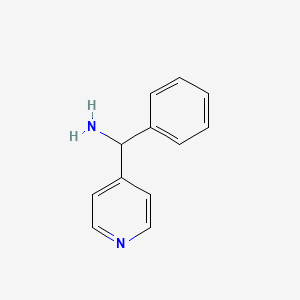

1,1-Diphenyl-2-thiourea (DPTU) is a thiourea-based compound that has been widely used in various scientific and practical applications. It is a derivative of thiourea and is a white, crystalline solid with a melting point of 122-124°C. It is soluble in water, ethanol, and methanol and is insoluble in ether. DPTU is used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer for a variety of materials. It has also been used in scientific research applications such as pharmacology, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Organocatálisis

La 1,1-Difenil-2-tiourea es un organocatalizador eficiente de enlace de hidrógeno . Se ha demostrado que cataliza una amplia gama de transformaciones orgánicas . Las tasas de conversión catalítica en la catálisis de tiourea han demostrado ser bastante insensibles a la elección del reactivo, lo que hace que las tioureas sean catalizadores ampliamente aplicables .

Aplicaciones farmacéuticas

Los derivados de la tiourea, incluida la this compound, se utilizan en la industria farmacéutica . Se han cribado para la inhibición in vitro de las enzimas α-amilasa, α-glucosidasa, acetilcolinesterasa (AChE) y butirilcolinesterasa (BuChE) . También muestran un prometedor potencial antibacteriano y antioxidante .

Reconocimiento molecular

Los derivados de la tiourea juegan un papel prometedor en el campo del reconocimiento molecular . Pueden activar eficazmente los electrófilos reaccionantes mediante la formación de enlaces de hidrógeno .

Ciencia de materiales

En el campo de la ciencia de materiales, los derivados de la tiourea han mostrado un potencial significativo . Participan en la formación de amplios complejos quelatados metálicos .

Agricultura

Los derivados de la tiourea se utilizan en agricultura . Se ha demostrado que tienen aplicaciones en el desarrollo de insecticidas y rodenticidas .

Imágenes radiofarmacéuticas

La this compound se utiliza en imágenes radiofarmacéuticas . Forma complejos con compuestos radiactivos, que se utilizan en imágenes .

Tratamiento de la intoxicación por metales

La this compound se utiliza para tratar la intoxicación por metales . Forma complejos con metales, que luego pueden eliminarse del cuerpo .

Óptica no lineal

La this compound se utiliza en el campo de la óptica no lineal . Se utiliza en el desarrollo de co-cristales, que se utilizan para generar nuevas longitudes de onda coherentes .

Safety and Hazards

Avoid dust formation, contact with skin and eyes, and sources of ignition. Ensure adequate ventilation .

Future Directions

Research on 1,1-Diphenyl-2-thiourea continues to explore its diverse biological activities, potential pharmaceutical applications, and novel derivatives. Further investigations may focus on optimizing its properties for specific therapeutic purposes .

Propiedades

IUPAC Name |

1,1-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXQVCYHDMIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063228 | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3898-08-6 | |

| Record name | N,N-Diphenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2UNH7EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1,1-Diphenylthiourea?

A: 1,1-Diphenylthiourea (also known as 1,1-Diphenyl-2-thiourea) has the molecular formula C13H12N2S and a molecular weight of 228.31 g/mol. The crystal structure reveals that the thiono and carbonyl groups adopt an anti disposition with respect to the central C–N bond. The two phenyl rings attached to the nitrogen atom are twisted relative to each other. [, ]

Q2: How does 1,1-Diphenylthiourea interact with mineral surfaces in flotation applications?

A: Studies show that 1,1-Diphenylthiourea exhibits strong adsorption onto the surface of galena (lead sulfide), a crucial characteristic for its use as a flotation collector. This adsorption is attributed to the interaction between the sulfur atom of the thiourea group and lead atoms on the galena surface. []

Q3: Is there evidence of different binding affinities of 1,1-Diphenylthiourea towards different metal sulfides?

A: Yes, research indicates that 1,1-Diphenylthiourea exhibits a stronger affinity for galena compared to sphalerite (zinc sulfide). This selectivity is crucial for the separation of galena from sphalerite in mineral processing. Density Functional Theory (DFT) calculations suggest that this difference in affinity might be related to the stronger hydrophilicity of sphalerite compared to galena. []

Q4: Can 1,1-Diphenylthiourea be oxidized, and what are the potential products?

A: Yes, 1,1-Diphenylthiourea can undergo oxidation reactions. For instance, when reacted with iron(III) chloride, it forms tetramethylformamidinium disulfide μ-oxo-bis-[trichloroferrate(III)]. This reaction highlights the susceptibility of the thiourea group to oxidation and the potential for forming disulfide bonds. [, ]

Q5: Has 1,1-Diphenylthiourea been incorporated into larger molecular structures for specific applications?

A: Yes, derivatives of 1,1-Diphenylthiourea have been used as ancillary ligands in the synthesis of iridium(III) cyclometalated complexes. These complexes, incorporating a unique four-membered Ir–S–C–N backbone, show promise in the development of organic light-emitting diodes (OLEDs) due to their saturated red emission properties. []

Q6: Are there any known analytical techniques used to characterize and quantify 1,1-Diphenylthiourea?

A: While specific analytical methods aren't detailed in the provided abstracts, techniques like X-ray crystallography are used to determine the crystal structure of 1,1-Diphenylthiourea and its derivatives. [, ] Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are likely employed to study the interaction of 1,1-Diphenylthiourea with mineral surfaces. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)